2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide

Catalog No.
S8143405
CAS No.
M.F
C11H16N2OS
M. Wt
224.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-aceta...

Product Name

2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide

IUPAC Name

2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]acetamide

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

InChI

InChI=1S/C11H16N2OS/c1-13(11(14)7-12)8-9-3-5-10(15-2)6-4-9/h3-6H,7-8,12H2,1-2H3

InChI Key

MJACVGHWMXZHAX-UHFFFAOYSA-N

SMILES

CN(CC1=CC=C(C=C1)SC)C(=O)CN

Canonical SMILES

CN(CC1=CC=C(C=C1)SC)C(=O)CN

2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide is a highly specialized, bifunctional glycinamide building block designed for advanced peptidomimetic and small-molecule library synthesis. Featuring a primary amine for unhindered coupling, a tertiary N-methyl amide, and a 4-methylsulfanyl (methylthio) benzyl moiety, this compound is engineered to optimize both synthetic versatility and physicochemical properties. In procurement contexts, it is prioritized over simpler benzylamines or secondary amides due to its built-in capacity to enhance lipophilicity, restrict amide bond conformation, and provide a distinct metabolic and synthetic handle via the thioether group [1].

Synthesis Workflow Fit

Nucleophilic Handle Primary amine supports amide coupling, reductive amination, and urea synthesis workflows.
Thioether Moiety Methylsulfanyl group may enable sulfur-specific metal coordination or metabolic profiling studies.
Purity Specification Reported high purity supports reliable coupling yields and minimizes downstream purification steps.

Generic substitution with unmethylated secondary amides (e.g., 2-Amino-N-(4-methylsulfanyl-benzyl)-acetamide) or oxygen-linked bioisosteres (e.g., 4-methoxybenzyl derivatives) fundamentally compromises the intended molecular profile. Omitting the N-methyl group reintroduces a hydrogen bond donor at the amide position, which significantly reduces passive membrane permeability and alters the cis/trans rotameric equilibrium essential for specific target engagement. Furthermore, substituting the methylsulfanyl group with a methoxy group eliminates the potential for late-stage divergent oxidation to sulfoxides or sulfones, drastically reducing the compound's utility in multi-dimensional structure-activity relationship (SAR) campaigns [1].

Substitution Risk

N-Methyl Absence Demethyl analog alters amide conformation and hydrogen-bonding capacity, which may shift target interactions.
Thioether Removal Analogs without the 4-methylsulfanyl group lose potential sulfur-mediated coordination and metabolic lability.
Functional Group Mismatch 2-Chloro analogs offer electrophilic reactivity only; the nucleophilic amine is essential for coupling-based library synthesis.

Membrane Permeability Enhancement via N-Methylation

The N-methyl tertiary amide structure of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide restricts the hydrogen bond donor (HBD) count to the primary amine alone. Compared to the unmethylated secondary amide baseline (2-Amino-N-(4-methylsulfanyl-benzyl)-acetamide), which retains an amide HBD after coupling, the N-methylated target typically demonstrates a 2- to 4-fold increase in passive permeability in PAMPA models. This reduction in polar surface area (PSA) is a critical differentiator for designing orally bioavailable or CNS-penetrant molecules [1].

Evidence DimensionPassive membrane permeability and HBD count
Target Compound DataN-methyl tertiary amide (Coupled HBD = 1)
Comparator Or BaselineUnmethylated secondary amide (Coupled HBD = 2)
Quantified Difference2- to 4-fold higher passive permeability (PAMPA)
ConditionsStandard parallel artificial membrane permeability assay (PAMPA) at pH 7.4

Procurement of the N-methylated building block directly bypasses downstream permeability bottlenecks common in standard peptide-like libraries.

Purity & Availability
Data to verify
Target: 98% min. purity; inquiry-only status vs Demethyl analog: 95% min. purity; active stock
Higher purity may reduce prepurification; supply continuity requires confirmation.
Supplier-reported data; verify current availability.

Late-Stage Thioether Oxidation for Diversification

The 4-methylsulfanyl group provides a robust synthetic handle for late-stage diversification that is absent in standard ether analogs. When compared to the 4-methoxybenzyl comparator, which remains inert under mild oxidative conditions, the target compound's thioether can be quantitatively (>90% yield) and chemoselectively oxidized to either the sulfoxide or the sulfone. This allows a single procured precursor to generate three distinct polarity and hydrogen-bonding profiles during SAR development [1].

Evidence DimensionChemoselective oxidation yield
Target Compound Data4-methylsulfanyl-benzyl (Quantitative oxidation to sulfoxide/sulfone)
Comparator Or Baseline4-methoxybenzyl (Inert to mild chemoselective oxidation)
Quantified Difference>90% yield of oxidized derivatives vs. 0% conversion
ConditionsMild oxidation (e.g., H2O2 in HFIP or controlled mCPBA)

Enables medicinal chemists to procure one building block to access three distinct chemical spaces (sulfide, sulfoxide, sulfone), reducing supply chain complexity.

MW Increase vs Demethyl
Data to verify
+14.02 Da
N-methylation shifts molecular weight, potentially altering lipophilicity and membrane permeability.
Calculated from molecular formula; confirm experimental logP.

Unhindered Primary Amine for High-Throughput Coupling

As a glycinamide derivative, the primary amine at the 2-position is sterically unhindered, offering enhanced processability in parallel synthesis workflows. Compared to alpha-substituted or secondary amine building blocks, which often require extended reaction times or specialized coupling reagents, 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide consistently achieves >95% coupling conversion within 1-2 hours using standard reagents (e.g., HATU/DIPEA). This ensures high reproducibility and minimal waste in automated library production [1].

Evidence DimensionAmide coupling conversion rate
Target Compound DataUnhindered primary amine (>95% coupling yield in 1-2h)
Comparator Or BaselineAlpha-substituted or secondary amines (<70% yield, longer reaction times)
Quantified Difference>25% increase in coupling efficiency and significantly reduced reaction time
ConditionsStandard amide coupling conditions (HATU/DIPEA, room temperature)

Critical for procurement managers outfitting automated high-throughput synthesis labs where coupling reliability dictates overall workflow efficiency.

Functional Reactivity
Class-level
Primary amine (nucleophile) vs Chloroacetyl (electrophile)
Amine enables broader coupling chemistry; chloro analog limited to alkylation reactions.
Inferred from structure class; validate in specific synthesis context.

CNS-Targeted Peptidomimetic Library Synthesis

The built-in N-methyl group eliminates a critical hydrogen bond donor, making this compound a highly suitable starting material for synthesizing libraries aimed at central nervous system (CNS) targets. By improving passive membrane permeability and blood-brain barrier (BBB) crossing potential, it is a highly suitable choice over unmethylated secondary amides [1].

Divergent SAR via Late-Stage Oxidation

In drug discovery programs requiring rapid exploration of polarity and hydrogen-bonding interactions, the 4-methylsulfanyl group serves as a versatile handle. Chemists can couple this building block and subsequently oxidize the thioether to sulfoxide or sulfone variants, generating three distinct analogs from a single procured precursor [2].

Automated High-Throughput Library Production

Due to the sterically unhindered nature of the primary amine, this compound is highly suited for automated, parallel synthesis platforms. It ensures near-quantitative coupling yields with standard reagents, avoiding the need for the specialized, cost-intensive coupling protocols required by alpha-substituted analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lead Optimization & SAR Studies
N-Methyl thioether scaffold for lipophilicity tuning
Target engagement and permeability profiling in model systems
Bioconjugation & Probe Synthesis
Free primary amine for conjugation chemistry
Labeling efficiency and mass spectrometry tracking
Agrochemical Intermediate Research
Reported purity specification for reliable coupling
Byproduct control and scale-up feasibility

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

224.09833431 g/mol

Monoisotopic Mass

224.09833431 g/mol

Heavy Atom Count

15

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